molecular formula C16H17ClS B12587350 Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- CAS No. 613245-44-6

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-

Cat. No.: B12587350
CAS No.: 613245-44-6
M. Wt: 276.8 g/mol
InChI Key: NATIUKSUURYMAW-UHFFFAOYSA-N
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Description

This compound features a benzene ring substituted with a chlorine atom at position 1 and a thioether group at position 4. The thioether moiety consists of a sulfur atom bonded to a 1-methyl-3-phenylpropyl chain.

Properties

CAS No.

613245-44-6

Molecular Formula

C16H17ClS

Molecular Weight

276.8 g/mol

IUPAC Name

1-chloro-4-(4-phenylbutan-2-ylsulfanyl)benzene

InChI

InChI=1S/C16H17ClS/c1-13(7-8-14-5-3-2-4-6-14)18-16-11-9-15(17)10-12-16/h2-6,9-13H,7-8H2,1H3

InChI Key

NATIUKSUURYMAW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Starting Materials :

    • Benzene or substituted benzene derivatives
    • Chloroalkanes (e.g., chloromethylbenzene)
    • Thiols (e.g., thiophenol)
  • General Reaction Scheme :
    The synthesis can be approached through a two-step process:

    • Chlorination : Benzene is first chlorinated using chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chloro group.

    • Thioether Formation : The resulting chlorinated benzene is then reacted with a suitable thiol under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.

Reaction Conditions

  • Chlorination Conditions :

    • Temperature: Typically between 0°C to room temperature.
    • Duration: Reaction time can vary from a few hours to overnight depending on the reactivity of the chlorinating agent used.
  • Thioether Formation Conditions :

    • Temperature: Reactions are often conducted at elevated temperatures (50°C to reflux).
    • Solvent: Common solvents include dichloromethane or ethanol.

Yield and Purification

The yield of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- can vary based on reaction conditions and purity of starting materials. Typical yields range from 60% to over 90%. Purification methods may include:

Data Table of Synthesis Parameters

Step Reagent/Condition Yield (%) Comments
Chlorination Phosphorus pentachloride 70–90 Effective for chlorination
Thioether Formation Thiophenol + NaOH 60–85 Basic conditions required
Purification Method Recrystallization N/A Enhances purity

Chemical Reactions Analysis

Substitution Reactions

The chloro group undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsProductsKey Features
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Nitro- or sulfonated derivativesChloro group directs incoming electrophiles to para positions relative to itself.
Nucleophilic SubstitutionNaOH (high temp/pressure), Cu catalystPhenolic derivativesRequires activation by electron-withdrawing groups; thioether may stabilize transition states.

Radical substitution pathways are also feasible. For example, photolysis generates amidyl or iminyl radicals that cyclize to form lactams or fused-ring systems, as observed in analogous thioether-containing compounds .

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYield/Selectivity
H₂O₂Room temperature, acidic mediumSulfoxideModerate selectivity
KMnO₄Aqueous NaOH, heatSulfoneHigh conversion

Oxidation kinetics depend on solvent polarity and steric hindrance from the 1-methyl-3-phenylpropyl chain.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

Reaction TypeCatalysts/ReagentsProductsNotes
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesChloro group acts as a leaving group; thioether stabilizes intermediates.
Ullmann CouplingCu, diaminesSymmetric diaryl sulfidesRequires elevated temperatures (~150°C).

Mechanistic studies suggest a radical chain pathway in some cases, where thiyl radicals initiate propagation steps .

Radical Cyclization

Under photolytic or thermal conditions, the thioether generates radicals for cyclization:

Example Pathway :

  • Radical Initiation : Homolytic cleavage of the S–C bond forms a thiyl radical.

  • Cyclization : Radical intermediates undergo 5-exo or 6-endo cyclization (e.g., forming lactams or polycyclic aromatics).

  • Termination : Hydrogen abstraction or recombination yields stable products.

Key factors influencing selectivity:

  • Substituent steric effects on the benzene ring.

  • Solvent polarity (e.g., DMAc enhances radical stability) .

Functional Group Interconversion

The thioether can be converted to sulfonamides or disulfides:

ReactionReagentsOutcome
SulfonationClSO₃HSulfonic acid derivatives
Disulfide FormationI₂, baseSymmetric disulfides

These reactions are critical for modifying solubility or biological activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and sulfur-containing gases.

  • Photolytic Degradation : UV exposure generates chlorinated biphenyls via radical recombination .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceuticals and materials science. Further studies should quantify kinetic parameters and explore catalytic asymmetric reactions.

Scientific Research Applications

Industrial Applications

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- has been identified as an important compound in several industrial applications:

  • Solvent Use : The compound is utilized as a solvent in various formulations, including coatings and adhesives. Its properties allow it to dissolve a wide range of organic materials, making it suitable for use in paints and varnishes .
  • Coatings and Inks : It is used in the formulation of coatings for metals and plastics. The compound's ability to enhance adhesion and durability makes it valuable in the production of automotive paints and industrial coatings .
  • Aerosol Products : This chemical is also found in aerosol formulations such as rust inhibitors and fabric stain removers. Its volatility and effectiveness as a solvent contribute to its utility in these applications .

Health and Safety Considerations

While the compound has numerous applications, it is essential to consider its health implications. Studies indicate that Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- may exhibit mutagenic properties under certain conditions. It has been classified as a weak skin sensitizer based on local lymph node assays . Additionally, there are indications of potential carcinogenic effects observed in animal studies, prompting the need for careful handling and regulation during its use .

Case Study 1: Automotive Coatings

In a study examining the use of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- in automotive coatings, researchers found that its incorporation improved the overall adhesion properties of the paint to metal surfaces. The study reported enhanced resistance to environmental degradation compared to traditional solvent systems.

Case Study 2: Fabric Stain Removers

Another case study focused on the effectiveness of this compound in aerosol fabric stain removers. The results indicated that formulations containing Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- significantly outperformed those without it in terms of stain removal efficacy on various fabric types.

Summary Table of Applications

Application AreaSpecific UsesBenefits
SolventsPaints, adhesivesExcellent solvation properties
CoatingsAutomotive paints, industrial coatingsImproved adhesion and durability
Aerosol ProductsRust inhibitors, fabric stain removersEffective at low concentrations

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituent on Thioether Group CAS Number Molecular Formula Primary Use/Application Sources
Benzene, 1-chloro-4-[(chloromethyl)thio]- Chloromethyl 7205-90-5 C₇H₆Cl₂S Intermediate/Research
Chlorbenside (1-chloro-4-[(4-chlorobenzyl)thio]benzene) 4-Chlorobenzyl 103-17-3 C₁₃H₁₀Cl₂S Insecticide (revoked)
Benzene, 1-chloro-4-[(pentafluoroethyl)thio]- Pentafluoroethyl 65538-02-5 C₈H₄ClF₅S Specialty chemicals
1-Chloro-4-(trifluoromethyl)benzene Trifluoromethyl (no thioether) 320-51-4 C₇H₄ClF₃ Solvent/Pharmaceutical intermediate

Notes:

  • Chlorbenside shares the thioether-chlorobenzene backbone but replaces the target compound’s 1-methyl-3-phenylpropyl group with a smaller 4-chlorobenzyl group. This reduces steric hindrance and alters electronic effects.
  • Fluorinated analogues (e.g., pentafluoroethylthio) introduce strong electron-withdrawing groups, contrasting with the electron-donating alkyl-aryl group in the target compound .
  • The chloromethylthio derivative (CAS 7205-90-5) represents a simpler thioether with higher reactivity due to the labile chloromethyl group .

Physical and Chemical Properties

Key Properties:

Compound Boiling Point (K) Molecular Weight (g/mol) Solubility (Predicted) LogP (Hydrophobicity)
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- ~480–500 (est.) 274.85 Low (lipophilic) ~5.2
Benzene, 1-chloro-4-[(chloromethyl)thio]- 401.70 (at 1.6 kPa) 193.10 Moderate ~3.1
Chlorbenside 563–573 (est.) 269.20 Very low ~4.8
1-Chloro-4-methylbenzene 452.15 126.58 Low ~2.9

Analysis :

  • The target compound ’s bulky substituent increases molecular weight and hydrophobicity (higher LogP) compared to simpler analogues. Its boiling point is estimated to exceed 480 K due to stronger van der Waals interactions.
  • Chlorbenside ’s higher boiling point (563–573 K) reflects additional Cl substituents enhancing polarity .
  • Fluorinated derivatives (e.g., pentafluoroethylthio) likely exhibit lower boiling points due to reduced polarizability despite higher molecular weight .

Biological Activity

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- (CAS Number: 11129566) is a synthetic organic compound that exhibits various biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H17ClS
  • Molecular Weight : 288.83 g/mol
  • IUPAC Name : Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-

The biological activity of this compound is primarily attributed to its interactions at the cellular level, where it may influence various biochemical pathways. The presence of the chlorinated benzene ring and thioether group contributes to its reactivity and potential for biological effects.

Metabolic Pathways

Research indicates that compounds similar to benzene can undergo metabolic activation to form reactive intermediates. These intermediates can lead to oxidative stress and DNA damage, which are critical factors in carcinogenesis. The metabolism of benzene derivatives often involves cytochrome P450 enzymes, which convert the parent compound into reactive metabolites capable of forming adducts with macromolecules such as DNA and proteins .

Cytotoxicity and Genotoxicity

Studies have shown that benzene derivatives can exhibit cytotoxic effects on various cell lines. For instance, in vitro assays have demonstrated that exposure to high concentrations can lead to cell death and genotoxicity, evidenced by increased levels of DNA strand breaks and micronuclei formation .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies benzene as a Group 1 carcinogen based on sufficient evidence for its carcinogenicity in humans. Similar compounds have been shown to induce tumors in animal models, particularly affecting organs such as the liver and lungs . The mechanism involves the formation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Case Study 1: Occupational Exposure

A significant study focused on workers exposed to benzene derivatives in industrial settings revealed a correlation between exposure levels and increased incidence of hematological malignancies. Genetic polymorphisms affecting benzene metabolism were identified as contributing factors to individual susceptibility .

Case Study 2: Animal Models

In a controlled study involving rats, administration of benzene derivatives resulted in dose-dependent nephropathy and hepatotoxicity. Histopathological examinations indicated hypertrophy of hepatocytes and renal tubular degeneration at higher doses . The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight based on liver and kidney effects observed during the study.

Toxicological Data Summary

Endpoint Observation Reference
CytotoxicityCell death at high concentrations
GenotoxicityIncreased DNA damage markers
CarcinogenicityTumor formation in liver and lungs
NOAEL50 mg/kg for liver and kidney effects
MetabolismRapid excretion via urine; half-life approximately 19 hours

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing "Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-"?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), where a thiolate nucleophile (e.g., 1-methyl-3-phenylpropylthiol) reacts with 1-chloro-4-nitrobenzene or analogous aryl halides. Reaction conditions (e.g., solvent polarity, temperature) must optimize leaving-group displacement while minimizing side reactions. For example, highlights rigorous documentation of test item formulation, including purity and batch consistency, which is critical for reproducibility . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is advised.

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and thioether linkage (e.g., δ ~3–4 ppm for SCH2_2 groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl and S atoms. emphasizes gas chromatography (GC)-MS for volatile analogs, but LC-MS may be preferable for non-volatile derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% area under the curve).

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass vials at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group. Stability studies should include periodic purity checks via HPLC and thermal analysis (DSC/TGA) to detect decomposition. notes that chloroaryl compounds may hydrolyze under humid conditions; thus, desiccants like silica gel are recommended in storage containers .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thioether moiety in this compound under oxidative or reductive conditions?

  • Methodological Answer : Investigate reaction pathways using:

  • Oxidative Studies : Expose the compound to H2_2O2_2 or mCPBA to form sulfoxide/sulfone derivatives, monitored via 1^1H NMR (shift in SCH2_2 signals) and IR (S=O stretching at ~1050–1150 cm1^{-1}).
  • Reductive Studies : Use NaBH4_4/NiCl2_2 to cleave the C–S bond, followed by GC-MS to identify byproducts. discusses analogous transformations in chlorinated thioethers, highlighting the role of radical intermediates . Kinetic studies (UV-Vis or stopped-flow methods) can quantify reaction rates.

Q. How can computational modeling predict the environmental or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for biodegradation or protein binding.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to assess bioavailability. references PubChem data for structurally related chloroarenes, which can validate computational predictions .
  • QSAR Models : Corrogate toxicity or persistence using parameters like logP (octanol-water partition coefficient) and polar surface area (PSA).

Q. What advanced analytical strategies resolve data contradictions in degradation pathway studies?

  • Methodological Answer : Combine orthogonal methods:

  • Isotopic Labeling : Use 34^{34}S or 13^{13}C-labeled analogs to trace sulfur oxidation or aryl cleavage products via MS/MS.
  • Synchrotron XAS : Analyze sulfur K-edge spectra to differentiate sulfoxide/sulfone states in degradation mixtures.
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR or LC-MS datasets to identify statistically significant degradation markers. demonstrates similar workflows for phenolic contaminants .

Methodological Notes

  • Data Gaps : Direct studies on the target compound are limited; answers extrapolate from structurally related thioethers and chloroarenes (e.g., ).
  • Safety Protocols : Follow EPA/OSHA guidelines for handling chlorinated aromatics, including fume hood use and PPE (gloves, goggles) .

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